1,3-Dimethylimidazolium methylsulfate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3-dimethylimidazol-1-ium;methyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N2.CH4O4S/c1-6-3-4-7(2)5-6;1-5-6(2,3)4/h3-5H,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOKQGMYCUGJNIJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C[N+](=C1)C.COS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70477068 | |

| Record name | 1,3-DIMETHYLIMIDAZOLIUM METHYLSULFATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70477068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97345-90-9 | |

| Record name | 1,3-DIMETHYLIMIDAZOLIUM METHYLSULFATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70477068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dimethylimidazolium Methyl Sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of 1,3-dimethylimidazolium methylsulfate

An In-Depth Technical Guide to the Synthesis and Characterization of 1,3-dimethylimidazolium methylsulfate

Foreword: The Rationale for a Halide-Free Ionic Liquid

In the landscape of ionic liquids (ILs), the pursuit of materials that are not only functional but also economically viable and environmentally benign is paramount. This compound, often abbreviated as [DMIM][MeSO₄], emerges as a significant player in this context. As a halide-free ionic liquid, it circumvents the corrosion and impurity issues often associated with chloride-containing ILs, particularly in electrochemical applications.[1][2] Its straightforward synthesis, coupled with its utility as a green solvent in biomass processing and organic synthesis, makes it a compound of considerable interest to researchers and industry professionals.[3] This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and rigorous characterization of [DMIM][MeSO₄], grounded in the principles of scientific integrity and practical application.

Part 1: Synthesis and Purification Methodology

The synthesis of this compound is a classic example of a quaternization reaction. The core of this process is the alkylation of the tertiary amine in the 1-methylimidazole ring by the potent methylating agent, dimethyl sulfate.[1][2][4] The direct nature of this synthesis is its primary advantage, yielding the desired product without the need for metathesis reactions, thereby avoiding halide contamination.

Causality in Experimental Design

The choice of reagents and conditions is dictated by the reaction's kinetics and thermodynamics. Dimethyl sulfate is a highly efficient methylating agent, ensuring a high conversion rate.[5] However, the reaction is significantly exothermic. Therefore, controlled, slow addition of the alkylating agent and effective heat dissipation via a cooling bath are critical to prevent runaway reactions and the formation of undesirable byproducts. The subsequent purification steps are designed to address the unique physicochemical properties of ionic liquids—namely, their negligible vapor pressure and high viscosity, which render standard distillation impractical.[6][7]

Experimental Protocol: Synthesis

-

Reagent Preparation & Stoichiometry: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, place 1-methylimidazole (1.0 equivalent). An equimolar amount of dimethyl sulfate (1.0 equivalent) is measured and placed in the dropping funnel.

-

Reaction Environment: The flask is placed in an ice/water bath to maintain a low temperature. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.

-

Controlled Addition: With vigorous stirring, add the dimethyl sulfate dropwise to the 1-methylimidazole. The rate of addition must be carefully controlled to keep the internal temperature of the reaction mixture below 30°C.[8]

-

Reaction Progression: After the addition is complete, the ice bath is removed, and the mixture is allowed to warm to room temperature. The reaction is then stirred for an additional 12-24 hours to ensure completion. The product, a viscous liquid, typically forms as a single phase.

Experimental Protocol: Purification

The integrity of an ionic liquid is defined by its purity. Residual starting materials or water can drastically alter its physicochemical properties.[9]

-

Solvent Washing: The crude [DMIM][MeSO₄] is washed several times with a solvent in which it is immiscible, such as diethyl ether or ethyl acetate (3 x 50 mL for a ~1 mol scale reaction).[10][11] This step effectively removes unreacted 1-methylimidazole and other non-polar impurities. The washing is performed by adding the solvent, stirring vigorously for 15-20 minutes, stopping the stirring, allowing the two layers to separate, and decanting the upper solvent layer.

-

Decolorization (Optional): If the resulting IL is colored (typically yellow or brown), it indicates the presence of impurities. These can be removed by dissolving the IL in a minimal amount of a volatile solvent like methanol or acetonitrile to reduce its viscosity, followed by the addition of activated charcoal (approx. 1-2% by weight).[11] The slurry is stirred for 2-4 hours before the charcoal is removed by filtration through a pad of Celite.

-

Drying (Critical Step): The purified ionic liquid is transferred to a round-bottom flask and dried under high vacuum. Initially, a rotary evaporator can be used to remove any residual washing solvent or the solvent used for decolorization. The final and most critical drying stage involves heating the IL (typically 70-80°C) under high vacuum (<1 mbar) for several hours to remove trace amounts of water.[9][11] The process is complete when the mass of the product remains constant.

Workflow Visualization: Synthesis & Purification

Caption: Workflow for the synthesis and purification of [DMIM][MeSO₄].

Part 2: Structural and Purity Characterization

Rigorous characterization is non-negotiable for validating the identity and purity of the synthesized ionic liquid. A multi-technique approach ensures that both the cationic and anionic structures are confirmed and that the levels of common impurities (water, residual solvents, starting materials) are below acceptable thresholds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the covalent structure of the 1,3-dimethylimidazolium cation.

-

¹H NMR: Provides information on the proton environment. The spectrum should show distinct signals for the protons on the imidazolium ring and the two N-methyl groups, along with a signal for the methyl group on the sulfate anion. The absence of signals corresponding to 1-methylimidazole confirms the purity.

-

¹³C NMR: Complements the proton data by providing the chemical environment of each carbon atom in the cation and the methylsulfate anion.

Table 1: Representative NMR Data for [DMIM][MeSO₄] (Chemical shifts (δ) in ppm relative to TMS. Solvent: DMSO-d₆)

| Nucleus | Assignment | Expected Chemical Shift (δ) |

| ¹H | H-2 (Imidazolium Ring) | ~9.1 |

| H-4, H-5 (Imidazolium Ring) | ~7.7 | |

| N-CH₃ (Imidazolium Cation) | ~3.8 | |

| O-CH₃ (Methylsulfate Anion) | ~3.4 | |

| ¹³C | C-2 (Imidazolium Ring) | ~137 |

| C-4, C-5 (Imidazolium Ring) | ~123 | |

| N-CH₃ (Imidazolium Cation) | ~36 | |

| O-CH₃ (Methylsulfate Anion) | ~54 |

Note: Actual chemical shifts may vary slightly depending on the solvent and concentration.[12][13]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups and confirm the presence of both the imidazolium cation and the methylsulfate anion through their characteristic vibrational modes.

Table 2: Key FT-IR Vibrational Bands for [DMIM][MeSO₄]

| Wavenumber (cm⁻¹) | Assignment |

| ~3150, ~3100 | C-H stretching of the imidazolium ring |

| ~2960 | Asymmetric C-H stretching of methyl groups |

| ~1570 | C=N stretching in the imidazolium ring |

| ~1460 | C-H bending of methyl groups |

| ~1220, ~1060 | Asymmetric and symmetric S=O stretching of the sulfate group |

| ~840 | S-O stretching |

Source: Adapted from literature data.[14][15]

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is ideal for analyzing ionic liquids as it allows for the direct observation of the constituent ions.

-

Positive Ion Mode (+ESI): The spectrum will be dominated by the peak corresponding to the 1,3-dimethylimidazolium cation ([C₅H₉N₂]⁺).

-

Negative Ion Mode (-ESI): The spectrum will show the peak for the methylsulfate anion ([CH₃SO₄]⁻).

The observation of these ions at their correct mass-to-charge ratios provides definitive confirmation of the ionic composition of the product.

Table 3: Expected ESI-MS Data for [DMIM][MeSO₄]

| Ionization Mode | Ion | Formula | Calculated m/z |

| Positive ESI | [DMIM]⁺ | [C₅H₉N₂]⁺ | 97.08 |

| Negative ESI | [MeSO₄]⁻ | [CH₃SO₄]⁻ | 111.00 |

Workflow Visualization: Characterization

Caption: Multi-technique workflow for the characterization of [DMIM][MeSO₄].

Part 3: Physicochemical Data and Safety Imperatives

Summary of Physicochemical Properties

Table 4: Properties of this compound

| Property | Value |

| CAS Number | 97345-90-9[16][17] |

| Molecular Formula | C₆H₁₂N₂O₄S[3][17][18] |

| Molecular Weight | 208.24 g/mol [17][18] |

| Appearance | Colorless to pale yellow liquid[3] |

| Density | ~1.33 g/mL[3] |

Authoritative Safety Considerations

Chemical synthesis demands an uncompromising commitment to safety. The protocols described herein involve hazardous materials that must be handled with appropriate engineering controls and personal protective equipment (PPE).

-

Dimethyl Sulfate (Reactant): This substance is extremely hazardous. It is a potent alkylating agent and is classified as toxic, corrosive, and a suspected human carcinogen.[4] All manipulations involving dimethyl sulfate must be performed in a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber or Viton), a lab coat, and chemical splash goggles. An emergency eyewash and shower must be immediately accessible.

-

This compound (Product): While significantly less hazardous than its precursor, the final product should be handled with care. It may cause skin and eye irritation.[16][19][20] Standard laboratory PPE (gloves, lab coat, eye protection) is required.

-

Waste Disposal: All chemical waste, including residual reactants and solvents from washing steps, must be disposed of in accordance with institutional and local environmental regulations.

Always consult the latest Safety Data Sheet (SDS) for all chemicals before beginning any experimental work. [16][19][20]

Conclusion

This guide has detailed a reliable and robust methodology for the synthesis and characterization of the halide-free ionic liquid, this compound. The direct quaternization approach is efficient and yields a high-purity product when coupled with meticulous purification and drying procedures. The outlined characterization workflow, employing NMR, FT-IR, and MS, provides a self-validating system to confirm the structural integrity of the synthesized material. By adhering to these protocols and the critical safety imperatives, researchers can confidently produce and validate [DMIM][MeSO₄] for its diverse applications in pioneering scientific and industrial fields.

References

- Purification of Ionic Liquids: Sweeping Solvents by Nitrogen.

- Synthesis, purification and characteriz

- Recovery and purification of ionic liquids from solutions: a review. PMC - PubMed Central.

- A purification method of ionic liquids to obtain their high purity.

- How to purify ionic liquids????.

- Infrared spectra of pure 1,3-dimethylimidazolium methyl sulfate...

- Safety D

- Efficient, halide free synthesis of new, low cost ionic liquids: 1,3-dialkylimidazolium salts containing methyl- and ethyl-sulfate anions.

- 1,3-Dimethylimidazolium Methyl Sulfate 97345-90-9. Tokyo Chemical Industry Co., Ltd.(APAC).

- SAFETY D

- 1,3-Dimethylimidazolium Methyl Sulfate | C6H12N2O4S | CID 12075598. PubChem.

- SAFETY D

- SAFETY D

- 1,3-dimethylimidazolium methylsulf

- Supplementary NMR d

- 1,3-dimethylimidazolium methyl sulf

- Efficient, halide free synthesis of new, low cost ionic liquids: 1,3-dialkylimidazolium salts containing methyl- and ethyl-sulf

- Electrochemical Properties of 1,3-Dimethylimidazolium Dicyanamide, Bis(trifluoromethanesulfonyl)

- 1,3-Dimethylimidazolium methyl sulf

- Mass Spectrometry of Ionic Liquids: ESI-MS/MS Studies. Asian Journal of Chemistry.

- Synthesis of 1,3 distributed imidazolium salts.

- FTIR spectra of: (a) the studied IL 1-ethyl-3-methyl imidazolium chloride.

- Dimethyl sulfate quaternary ammonium salt of 1-acryloyl-4-methyl piperazine.

- FT-IR-spectra of 1-ethyl-3-methylimidazolium bis(pentafluoroethyl)phosphinate.

- Synthesis, experimental and theoretical vibrational studies of 1-methyl and 1,2-dimethyl, 3-propyl imidazolium bis(trifluoromethanesulfonyl) imide. Indian Academy of Sciences.

- Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbon

- Dimethyl sulfate. Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pure.qub.ac.uk [pure.qub.ac.uk]

- 3. chemimpex.com [chemimpex.com]

- 4. Dimethyl sulfate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, purification and characterization of ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. WO2004080974A1 - A purification method of ionic liquids to obtain their high purity - Google Patents [patents.google.com]

- 8. US4659828A - Dimethyl sulfate quaternary ammonium salt of 1-acryloyl-4-methyl piperazine - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Recovery and purification of ionic liquids from solutions: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound(97345-90-9) 1H NMR spectrum [chemicalbook.com]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. ias.ac.in [ias.ac.in]

- 16. iolitec.de [iolitec.de]

- 17. 1,3-Dimethylimidazolium Methyl Sulfate | C6H12N2O4S | CID 12075598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 1,3-dimethylimidazolium methyl sulfate [webbook.nist.gov]

- 19. sds.chemicalsafety.com [sds.chemicalsafety.com]

- 20. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Properties of 1,3-Dimethylimidazolium Methylsulfate

Introduction

1,3-Dimethylimidazolium methylsulfate, often abbreviated as [DMIM][MeSO₄], is a prominent member of the ionic liquid (IL) family. Ionic liquids are organic salts with melting points typically below 100°C, and they have garnered significant attention as "green" solvents and electrolytes due to their negligible vapor pressure, high thermal stability, and wide electrochemical windows.[1][2] [DMIM][MeSO₄] in particular, with its simple and symmetric cation, exhibits a unique set of physicochemical properties that make it a versatile candidate for a range of applications, from organic synthesis and biomass processing to advanced energy storage systems.[3][4][5]

This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights for researchers, scientists, and drug development professionals. The information presented herein is a synthesis of established experimental data and theoretical understanding, designed to facilitate the informed application of this important ionic liquid.

Chemical Structure and Core Identifiers

The fundamental identity of any chemical compound lies in its structure. This compound consists of a 1,3-dimethylimidazolium cation ([DMIM]⁺) and a methylsulfate anion ([MeSO₄]⁻). The small and symmetric nature of the [DMIM]⁺ cation is a key determinant of some of its advantageous properties, such as enhanced electrochemical stability compared to its longer-chain alkylimidazolium counterparts.[4]

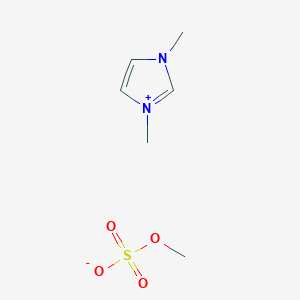

Caption: Chemical structure of this compound.

Table 1: Core Identifiers of this compound

| Identifier | Value | Source(s) |

| CAS Number | 97345-90-9 | [3][6][7][8] |

| Molecular Formula | C₆H₁₂N₂O₄S | [3][7][8][9] |

| Molecular Weight | 208.24 g/mol | [3][7][9] |

| IUPAC Name | 1,3-dimethylimidazol-1-ium;methyl sulfate | [9] |

Macroscopic Physicochemical Properties

The bulk properties of [DMIM][MeSO₄] are critical for its practical application. These properties are often temperature-dependent, a factor that must be considered in experimental design and process optimization.

Density

The density of ionic liquids is a fundamental property that influences their behavior in multiphase systems and is essential for mass transfer calculations. For [DMIM][MeSO₄], the density decreases linearly with increasing temperature.

Table 2: Density of this compound at Various Temperatures

| Temperature (K) | Density (g/mL) | Source(s) |

| 293.15 (20°C) | 1.33 | [3][6] |

| 298.15 (25°C) | 1.326 | [10] |

| 313.15 (40°C) | 1.316 | [10] |

| 323.15 (50°C) | 1.309 | [10] |

| 343.15 (70°C) | 1.295 | [10] |

The temperature dependence of density allows for the calculation of the coefficient of thermal expansion (α), a measure of the fractional change in volume per unit change in temperature. For [DMIM][MeSO₄], a value of α = 5 x 10⁻⁴ K⁻¹ has been reported.[10]

Viscosity

Viscosity is a measure of a fluid's resistance to flow and is a critical parameter in applications involving fluid dynamics, such as in extraction processes and as electrolytes in batteries.[11][12] Like most liquids, the viscosity of [DMIM][MeSO₄] decreases significantly with increasing temperature.

Table 3: Dynamic Viscosity of this compound at Various Temperatures

| Temperature (K) | Dynamic Viscosity (mPa·s or cP) | Source(s) |

| 293.15 (20°C) | 103.9 | [13] |

| 298.15 (25°C) | 81.6 | [13] |

| 313.15 (40°C) | 43.1 | [13] |

| 323.15 (50°C) | 29.8 | [13] |

| 343.15 (70°C) | 16.5 | [13] |

Melting Point and Thermal Stability

The melting point of [DMIM][MeSO₄] is reported to be 35.75 °C.[14] However, some sources indicate it is a liquid at room temperature.[3][15] This discrepancy may be due to the presence of impurities, particularly water, which can significantly depress the melting point of ionic liquids.[16]

Thermogravimetric analysis (TGA) is commonly used to assess the thermal stability of ionic liquids. While dynamic TGA can provide an onset temperature for decomposition, isothermal TGA is considered a more accurate method for determining long-term thermal stability.[17] Studies on analogous imidazolium-based ionic liquids with a methylsulfate anion suggest that they are thermally stable for extended periods at temperatures up to 150°C.[18] However, slow degradation can occur at elevated temperatures over long durations.[18]

Refractive Index

The refractive index is a measure of how light propagates through a substance and is a useful property for quality control and for understanding intermolecular interactions. The refractive index of [DMIM][MeSO₄] also exhibits a linear dependence on temperature.

Table 4: Refractive Index of this compound at Various Temperatures

| Temperature (K) | Refractive Index (n20D) | Source(s) |

| 293.15 (20°C) | 1.483 | [13] |

| 298.15 (25°C) | 1.481 | [13] |

| 313.15 (40°C) | 1.476 | [13] |

| 323.15 (50°C) | 1.472 | [13] |

| 343.15 (70°C) | 1.465 | [13] |

Solubility

This compound is soluble in water.[6] Its ability to dissolve a wide range of polar and non-polar substances makes it a valuable solvent in various chemical processes.[3]

Electrochemical Properties

The electrochemical properties of [DMIM][MeSO₄] are of paramount importance for its use in applications such as batteries, supercapacitors, and electrocatalysis.[3][4]

Ionic Conductivity

Ionic conductivity is a measure of a material's ability to conduct electricity through the movement of ions. For [DMIM][MeSO₄], a conductivity of 4.02 mS/cm has been reported at 30 °C.[14] The conductivity of ionic liquids is generally lower than that of aqueous electrolytes but can be suitable for many electrochemical devices.[12] The conductivity is inversely related to viscosity, and therefore, it increases with increasing temperature.[2][12]

Electrochemical Window

Experimental Protocols for Property Determination

The accurate determination of the physicochemical properties of ionic liquids is crucial for their effective application. The following section outlines standard methodologies for measuring key properties of [DMIM][MeSO₄].

Density and Speed of Sound Measurement

Principle: A digital vibrating-tube densimeter is commonly employed for the precise measurement of density and speed of sound. The instrument measures the oscillation period of a U-shaped tube filled with the sample, which is directly related to the density of the fluid. The speed of sound is determined by measuring the time it takes for a sound pulse to travel through the sample.

Methodology:

-

Calibration: The densimeter is calibrated using two standards of known density, typically dry air and ultrapure water, at the desired temperature.

-

Sample Preparation: The ionic liquid sample is degassed under vacuum to remove any dissolved gases and dried to minimize water content, which can be verified using Karl Fischer titration.[10]

-

Measurement: The sample is injected into the measuring cell of the densimeter, ensuring no air bubbles are present. The temperature of the cell is precisely controlled.

-

Data Acquisition: The instrument software records the oscillation period and calculates the density and speed of sound based on the calibration data. Measurements are typically repeated to ensure reproducibility.

Caption: Workflow for density and speed of sound measurement.

Viscosity Measurement

Principle: The viscosity of ionic liquids is often measured using a capillary viscometer or a rotational viscometer. Capillary viscometers, such as the Ubbelohde type, measure the time it takes for a fixed volume of liquid to flow through a capillary of a known diameter.

Methodology:

-

Viscometer Selection and Calibration: A capillary viscometer with an appropriate capillary diameter for the expected viscosity range is selected. The viscometer is calibrated using standard viscosity fluids.

-

Sample Loading: A precise volume of the degassed and dried ionic liquid is introduced into the viscometer.

-

Thermal Equilibration: The viscometer is placed in a thermostated bath to allow the sample to reach the desired temperature.

-

Flow Time Measurement: The time taken for the liquid to flow between two marked points on the capillary is measured accurately.

-

Viscosity Calculation: The dynamic viscosity is calculated from the flow time, the viscometer constant, and the density of the liquid at the measurement temperature.

Electrochemical Window Determination

Principle: Cyclic voltammetry (CV) is the standard technique used to determine the electrochemical window of an electrolyte. It involves sweeping the potential of a working electrode in the electrolyte and measuring the resulting current. The potential limits where a significant increase in current is observed correspond to the oxidation and reduction of the electrolyte.

Methodology:

-

Electrochemical Cell Setup: A three-electrode cell is assembled, typically consisting of a working electrode (e.g., platinum or glassy carbon), a reference electrode (e.g., Ag/Ag⁺ or a quasi-reference electrode), and a counter electrode (e.g., platinum wire).

-

Electrolyte Preparation: The ionic liquid is dried under vacuum to remove water, as water can significantly narrow the electrochemical window.[19]

-

Cyclic Voltammetry Scan: The potential of the working electrode is scanned from a starting potential towards both the anodic (positive) and cathodic (negative) limits. The scan rate is typically in the range of 10-100 mV/s.

-

Determination of Limits: The anodic and cathodic limits are determined as the potentials at which the current starts to increase significantly, indicating the onset of electrolyte decomposition.

Caption: Workflow for electrochemical window determination.

Conclusion

This compound possesses a compelling combination of physicochemical properties that underscore its potential in a multitude of scientific and industrial domains. Its low volatility, good thermal stability, and favorable electrochemical characteristics position it as a valuable component in the development of sustainable technologies. A thorough understanding of its density, viscosity, conductivity, and electrochemical window, along with their temperature dependencies, is essential for optimizing its performance in any given application. The experimental protocols outlined in this guide provide a foundation for the accurate characterization of this and other ionic liquids, enabling researchers and professionals to harness their unique properties with confidence.

References

-

PubChem. 1,3-Dimethylimidazolium Methyl Sulfate | C6H12N2O4S | CID 12075598. [Link]

-

ResearchGate. Temperature Dependence of Physical Properties of Ionic Liquid 1,3-Dimethylimidazolium Methyl Sulfate | Request PDF. [Link]

-

RSC Publishing. Predicting physical properties of ionic liquids. [Link]

-

ACS Publications. Temperature Dependence of Physical Properties of Ionic Liquid 1,3-Dimethylimidazolium Methyl Sulfate | Journal of Chemical & Engineering Data. [Link]

-

The Royal Society of Chemistry. Chapter 4: Properties of Ionic Liquids. [Link]

-

American Chemical Society. Thermophysical Properties of 1-Ethyl-3-methylimidazolium Ethylsulfate and 1-Butyl-3-methylimidazolium Methylsulfate Ionic Liquid. [Link]

-

American Chemical Society. Temperature Dependence of Physical Properties of Ionic Liquid 1,3-Dimethylimidazolium Methyl Sulfate. [Link]

-

Nova Science Publishers. THE PHYSICAL AND CHEMICAL PROPERTIES OF IONIC LIQUIDS AND ITS APPLICATION IN EXTRACTION. [Link]

-

ResearchGate. Physicochemical properties of dilute aqueous solutions of 1-Ethyl-3-Methylimidazolium Ethylsulfate, 1-Ethyl-3-Methylimidazolium Methylsulfate, 1-Ethyl-3-Methylimidazolium Tosylate and 1, 3-Dimethylimidazolium Methylsulfate at different temperatures and at atmospheric pressure | Request PDF. [Link]

-

MDPI. New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. [Link]

-

ACS Publications. Physical Properties of 1-Butyl-3-methylimidazolium Methyl Sulfate as a Function of Temperature | Journal of Chemical & Engineering Data. [Link]

-

Semantic Scholar. Long-term thermal stability of five imidazolium ionic liquids. [Link]

-

International Journal of Electrochemical Science. Electrochemical Properties of 1,3-Dimethylimidazolium Dicyanamide, Bis(trifluoromethanesulfonyl)imide and Dimethylphosphate. [Link]

-

NIST WebBook. 1,3-dimethylimidazolium methyl sulfate. [Link]

-

PubMed Central. Probing the Surface Tension of Ionic Liquids Using the Langmuir Principle. [Link]

-

ACS Publications. Predicting Ionic Conductivity of Imidazolium-Based Ionic Liquid Mixtures Using Quantum-Mechanically Derived Partial Charges in the Condensed Phase. [Link]

-

PMC. Revisiting Ionic Liquid Structure-Property Relationship: A Critical Analysis. [Link]

-

ResearchGate. Densities and Viscosities of 1-Ethyl-3-methylimidazolium n-Alkyl Sulfates. [Link]

-

MySkinRecipes. 1,3-Dimethylimidazolium Methyl Sulfate. [Link]

-

ACS Publications. The Conductivity of Imidazolium-Based Ionic Liquids from (−35 to 195) °C. A. Variation of Cation's Alkyl Chain | Journal of Chemical & Engineering Data. [Link]

-

PubMed. Electrochemical Stability Window of Imidazolium-Based Ionic Liquids as Electrolytes for Lithium Batteries. [Link]

-

PMC - NIH. Different Reactions Define the Electrochemical Window in 1‐Butyl‐3‐Methylimidazolium Triflate on Gold and Platinum Electrodes. [Link]

Sources

- 1. novapublishers.com [novapublishers.com]

- 2. Revisiting Ionic Liquid Structure-Property Relationship: A Critical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 1,3-Dimethylimidazolium Methyl Sulfate [myskinrecipes.com]

- 6. This compound | 97345-90-9 [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. calpaclab.com [calpaclab.com]

- 9. 1,3-Dimethylimidazolium Methyl Sulfate | C6H12N2O4S | CID 12075598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. This compound CAS#: 97345-90-9 [amp.chemicalbook.com]

- 15. 1,3-Dimethylimidazolium methyl sulfate, >98% | IoLiTec [iolitec.de]

- 16. books.rsc.org [books.rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids | MDPI [mdpi.com]

- 19. Different Reactions Define the Electrochemical Window in 1‐Butyl‐3‐Methylimidazolium Triflate on Gold and Platinum Electrodes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Electrochemical Stability Window of Imidazolium-Based Ionic Liquids as Electrolytes for Lithium Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. electrochemsci.org [electrochemsci.org]

- 22. 1-Butyl-3-methylimidazolium methyl sulfate, >98% | IoLiTec [iolitec.de]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1-Ethyl-3-methylimidazolium Methylsulfate ([C2mim][MeSO4])

Introduction: The Role of [C2mim][MeSO4] in Scientific Research

1-Ethyl-3-methylimidazolium methylsulfate, abbreviated as [C2mim][MeSO4] or [Emim][MeSO4], is a prominent member of the imidazolium-based ionic liquids (ILs). These compounds, often defined as salts with melting points below 100°C, have garnered significant attention across various scientific disciplines due to their unique physicochemical properties.[1][2] Their negligible vapor pressure, high thermal and chemical stability, and tunable solvency make them attractive alternatives to volatile organic solvents in applications ranging from chemical synthesis and catalysis to drug delivery systems.[3][4]

In the pharmaceutical and biomedical sectors, imidazolium-based ILs are being explored as solvents for drug synthesis, enhancers of drug solubility, and even as active pharmaceutical ingredients (APIs) themselves. The ability of ILs like [C2mim][MeSO4] to dissolve a wide range of polar and non-polar compounds, including complex biomolecules, opens up new avenues for drug formulation and delivery. Understanding the thermal stability and decomposition pathways of [C2mim][MeSO4] is therefore of paramount importance for researchers, scientists, and drug development professionals. This is crucial for defining safe operating temperature ranges, ensuring the integrity of thermally sensitive reactions, and predicting the long-term stability of formulations.

This technical guide provides a comprehensive overview of the thermal behavior of [C2mim][MeSO4], drawing upon established analytical techniques and data from closely related ionic liquids to elucidate its stability profile and decomposition mechanisms.

Assessing Thermal Stability: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

The primary techniques for evaluating the thermal stability of ionic liquids are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For ionic liquids, TGA is instrumental in determining the onset of decomposition, which is observed as a significant mass loss.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC is used to identify thermal transitions such as melting, crystallization, and glass transitions.

Experimental Protocol for Thermal Analysis of [C2mim][MeSO4]

The following protocols are based on established methodologies for the thermal analysis of imidazolium-based ionic liquids.[3][5][6]

1. Thermogravimetric Analysis (TGA)

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small sample of [C2mim][MeSO4] (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina or platinum).

-

Atmosphere: High-purity nitrogen or argon is used as a purge gas to prevent oxidative degradation.

-

Heating Program:

-

Dynamic Scan: The sample is heated from ambient temperature to an upper limit (e.g., 600°C) at a constant heating rate (e.g., 10°C/min). This provides the onset decomposition temperature (Tonset).

-

Isothermal Scan: The sample is held at a specific temperature for an extended period to assess long-term stability. This is often considered a more accurate representation of thermal stability under operational conditions.[3][5][6]

-

-

Data Analysis: The TGA thermogram plots mass percentage against temperature. The onset decomposition temperature is typically determined as the intersection of the baseline tangent and the tangent of the mass loss curve.

2. Differential Scanning Calorimetry (DSC)

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample of [C2mim][MeSO4] (typically 5-10 mg) is hermetically sealed in an aluminum pan.

-

Atmosphere: A nitrogen purge is maintained in the DSC cell.

-

Heating and Cooling Program: The sample is subjected to a heat-cool-heat cycle (e.g., from -150°C to 100°C) at a controlled rate (e.g., 10°C/min) to observe glass transitions, crystallization, and melting events.

-

Data Analysis: The DSC thermogram plots heat flow against temperature. Endothermic events (like melting) and exothermic events (like crystallization) appear as peaks, while a glass transition is observed as a step change in the baseline.

Thermal Stability Profile of [C2mim][MeSO4]

Thermogravimetric Analysis (TGA) Insights

Dynamic TGA of similar imidazolium alkylsulfate ionic liquids reveals that significant thermal decomposition typically begins at temperatures above 200°C.[6] The onset decomposition temperature is influenced by the heating rate; higher heating rates tend to result in higher apparent onset temperatures.[3] For this reason, isothermal TGA is recommended for a more conservative and realistic assessment of long-term thermal stability.[3][5][6] Isothermal studies on related compounds have shown that slow mass loss can occur at temperatures significantly lower than the dynamic onset temperature.[6]

Table 1: Expected TGA Data for [C2mim][MeSO4] based on Analogous Compounds

| Parameter | Expected Value Range | Significance |

| Tonset (dynamic, 10°C/min) | 250 - 350 °C | Indicates the temperature at which rapid decomposition begins under non-isothermal conditions. |

| Long-term stability (isothermal) | Stable for extended periods below 150 °C | Defines a more practical upper limit for prolonged use in applications. |

Differential Scanning Calorimetry (DSC) Insights

DSC analysis of [Emim][EtSO4] shows a glass transition temperature around -78.4°C and no distinct melting point, indicating it exists as an amorphous solid at low temperatures.[3][5] In contrast, [Bmim][MeSO4] exhibits a glass transition at -91.9°C, a crystallization temperature at -32.6°C, and a melting point at -4.1°C.[3][5] Given its structural similarity to [Emim][EtSO4], it is likely that [C2mim][MeSO4] also exhibits a glass transition at a low temperature and may not have a sharp melting point.

Table 2: Expected DSC Data for [C2mim][MeSO4] based on Analogous Compounds

| Parameter | Expected Value Range | Significance |

| Glass Transition (Tg) | -90 to -70 °C | Represents the transition from a rigid glassy state to a more rubbery, amorphous state. |

| Melting Point (Tm) | May not be present or could be sub-ambient | The temperature at which a crystalline solid transitions to a liquid. |

| Crystallization (Tc) | May not be present | The temperature at which an amorphous material crystallizes upon cooling. |

Decomposition of [C2mim][MeSO4]: Mechanisms and Products

The thermal decomposition of imidazolium-based ionic liquids is a complex process that can proceed through several pathways. The specific mechanism is often dependent on the nature of the anion. For imidazolium ILs with nucleophilic anions, such as methylsulfate, the primary decomposition pathways are believed to be SN2 nucleophilic substitution and, to a lesser extent, elimination reactions.[7]

Proposed Decomposition Pathways

-

SN2 Nucleophilic Substitution: The methylsulfate anion ([MeSO4]-) can act as a nucleophile, attacking the electrophilic carbon atoms of the ethyl or methyl groups on the imidazolium cation. This results in the formation of volatile, neutral species. Attack at the methyl group would yield 1-ethylimidazole and dimethyl sulfate, while attack at the ethyl group would produce 1-methylimidazole and ethyl methyl sulfate. Computational and experimental studies on similar systems suggest that the SN2 pathway is often dominant.[7]

-

E2 Elimination: An alternative pathway involves the abstraction of a proton from the ethyl group of the cation by the anion, leading to the formation of ethylene and 1-methylimidazole.

-

N-Heterocyclic Carbene (NHC) Formation: Deprotonation at the C2 position of the imidazolium ring can lead to the formation of an N-heterocyclic carbene. This is a common pathway for some imidazolium ILs, particularly those with more basic anions.[8]

Expected Decomposition Products

Based on the proposed mechanisms, the primary volatile decomposition products of [C2mim][MeSO4] are expected to be:

-

1-Ethylimidazole

-

1-Methylimidazole

-

Dimethyl sulfate

-

Ethyl methyl sulfate

-

Ethylene

The relative abundance of these products will depend on the dominant decomposition pathway under specific thermal conditions.

Visualizing the Processes

Experimental Workflow for Thermal Analysis

Caption: Workflow for TGA and DSC analysis of [C2mim][MeSO4].

Proposed Thermal Decomposition Pathways of [C2mim][MeSO4]

Caption: Proposed decomposition pathways for [C2mim][MeSO4].

Conclusion and Future Outlook

This technical guide has provided a detailed overview of the thermal stability and decomposition of 1-ethyl-3-methylimidazolium methylsulfate. By leveraging data from closely related ionic liquids, we have established a strong predictive framework for its thermal behavior. The primary analytical techniques, TGA and DSC, are essential for characterizing its operational limits and phase transitions. The decomposition of [C2mim][MeSO4] is likely dominated by SN2 nucleophilic substitution, leading to the formation of volatile imidazole and sulfate derivatives.

For researchers and professionals in drug development and other fields, a thorough understanding of these thermal properties is critical for the safe and effective application of [C2mim][MeSO4]. Future research should focus on obtaining direct experimental TGA and DSC data for this specific ionic liquid and on the analytical identification of its decomposition products to confirm the proposed mechanisms. Such studies will further solidify the knowledge base required for the confident application of [C2mim][MeSO4] in advanced scientific and industrial processes.

References

-

García-Mardones, M., et al. (2011). Thermophysical Properties of 1-Ethyl-3-methylimidazolium Ethylsulfate and 1-Butyl-3-methylimidazolium Methylsulfate Ionic Liquid. Journal of Chemical & Engineering Data, 56(7), 3099-3106. [Link]

-

García-Mardones, M., et al. (2011). Thermophysical Properties of 1-Ethyl-3-methylimidazolium Ethylsulfate and 1-Butyl-3-methylimidazolium Methylsulfate Ionic Liquids. Sílice (CSIC). [Link]

-

Wheeler, J. L., et al. (2017). Thermal Breakdown Kinetics of 1-Ethyl-3-Methylimidazolium Ethylsulfate Measured Using Quantitative Infrared Spectroscopy. Applied Spectroscopy, 71(12), 2626-2631. [Link]

-

García-Mardones, M., et al. (2011). Thermophysical Properties of 1-Ethyl-3-methylimidazolium Ethylsulfate and 1-Butyl-3-methylimidazolium Methylsulfate Ionic Liquids. ResearchGate. [Link]

-

Wheeler, J. L., et al. (2017). Thermal Breakdown Kinetics of 1-Ethyl-3-Methylimidazolium Ethylsulfate Measured Using Quantitative Infrared Spectroscopy. BYU ScholarsArchive. [Link]

-

Chambreau, S. D., et al. (2012). Thermal Decomposition Mechanism of 1-Ethyl-3-methylimidazolium Bromide Ionic Liquid. ResearchGate. [Link]

-

Hollóczki, O., et al. (2023). Thermal decomposition of 1-ethyl-3-methylimidazolium acetate. ChemRxiv. [Link]

-

Ferreira, A. G. M., et al. (2021). Thermophysical Properties of 1-Ethyl-3-methylimidazolium Dicyanamide + Water: Understanding Interactions and Structure of Ionic Liquid + Water Systems. Journal of Chemical & Engineering Data, 66(8), 3077-3091. [Link]

-

Bakthavatchalam, B., et al. (2020). An investigation of thermal stability and heat capacity of imidazolium based ionic liquids at elevated temperature. ResearchGate. [Link]

-

Hollóczki, O., et al. (2023). Thermal decomposition of 1-ethyl-3-methylimidazolium acetate. ResearchGate. [Link]

-

Efimova, A., et al. (2019). Thermal Stability and Decomposition Mechanism of 1-Ethyl-3-Methylimidazolium Halides. OPUS FAU. [Link]

-

Zhang, Y., et al. (2022). Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. MDPI. [Link]

Sources

The Solubility of Gases in 1,3-Dimethylimidazolium Methylsulfate: An In-depth Technical Guide

This guide provides a comprehensive technical overview of the solubility of various industrially relevant gases in the ionic liquid 1,3-dimethylimidazolium methylsulfate ([C2mim][MeSO4]). It is intended for researchers, scientists, and drug development professionals who are exploring the potential of ionic liquids in gas separation, reaction engineering, and other applications where gas-liquid interactions are critical.

Introduction: The Promise of Ionic Liquids in Gas Solubility Applications

Ionic liquids (ILs) are a class of molten salts with melting points below 100°C, often even at room temperature. Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties make them attractive alternatives to conventional volatile organic solvents.[1] One of the most promising areas of IL application is in gas separation and absorption processes, driven by the selective solubility of different gases in these unique solvents.[2][3][4]

The choice of cation and anion in an ionic liquid significantly influences its properties, including its affinity for different gases.[3][5] The imidazolium cation is a common component of many well-studied ILs, and when paired with the methylsulfate anion, it forms this compound ([C2mim][MeSO4]), an ionic liquid with notable potential for various applications, including as a solvent in organic synthesis, electrochemistry, and biomass processing.[1][6] Understanding the solubility of gases in [C2mim][MeSO4] is paramount to harnessing its full potential in processes such as carbon capture, flue gas desulfurization, and natural gas sweetening.[7][8]

This guide delves into the specifics of gas solubility in [C2mim][MeSO4], providing a synthesis of available data, an exploration of the underlying mechanisms, and a practical overview of the experimental and theoretical methodologies used to characterize these systems.

Physicochemical Properties of this compound ([C2mim][MeSO4])

A thorough understanding of the physical and chemical properties of [C2mim][MeSO4] is essential for interpreting gas solubility data and designing effective applications.

| Property | Value |

| Molecular Formula | C6H12N2O4S[6] |

| Molecular Weight | 208.24 g/mol [6] |

| Appearance | Colorless to pale yellow liquid |

| Melting Point | Low, characteristic of a room-temperature ionic liquid |

| Thermal Stability | High, allowing for a wide operational temperature range |

| Viscosity | Relatively high compared to molecular solvents, a key consideration for mass transfer |

| Solvent Compatibility | Soluble in a range of polar and non-polar solvents[1] |

Solubility of Key Industrial Gases in [C2mim][MeSO4]

The solubility of a gas in an ionic liquid is a function of temperature, pressure, and the specific interactions between the gas molecules and the IL's cations and anions.[9] Generally, gas solubility in ionic liquids decreases with increasing temperature and increases with increasing pressure.[9]

Carbon Dioxide (CO2)

The capture of CO2 is a critical area of research for mitigating greenhouse gas emissions. Ionic liquids, including those with the methylsulfate anion, have been investigated as potential solvents for CO2 absorption.[8][10] The solubility of CO2 in imidazolium-based ILs is significantly influenced by the anion, with studies suggesting that the anion plays a more dominant role than the cation in determining CO2 solubility.[3][11] For [C2mim][MeSO4] and its analogues, the interaction between CO2 (a Lewis acid) and the oxygen atoms of the methylsulfate anion (a Lewis base) is a key factor.

Sulfur Dioxide (SO2)

Sulfur dioxide is a major pollutant from the combustion of fossil fuels. The removal of SO2 from flue gas is a significant industrial process. Ionic liquids have shown high capacities for SO2 absorption, often exceeding that of CO2.[5][7] The strong Lewis acid-base interactions between SO2 and the anions of many ILs contribute to this high solubility.[5] In the case of [C2mim][MeSO4], the methylsulfate anion provides sites for strong interaction with SO2 molecules. Studies on similar ionic liquids have demonstrated that SO2 can exhibit high solubility, making these ILs promising candidates for flue gas desulfurization.[7][12]

Hydrogen Sulfide (H2S)

Hydrogen sulfide is a toxic and corrosive gas commonly found in natural gas and refinery streams. Its removal is essential for safety and to prevent catalyst poisoning. Ionic liquids are being explored for the selective removal of H2S.[13][14] The solubility of H2S in ionic liquids can be influenced by both physical absorption and chemical interactions. For imidazolium-based ILs, the basicity of the anion can play a role in H2S absorption.[15] Thermodynamic modeling suggests that for some ILs, a reaction mechanism may be involved in H2S capture.[16]

Methane (CH4)

Methane is the primary component of natural gas and a potent greenhouse gas. Understanding its solubility in ionic liquids is crucial for applications such as natural gas storage and the separation of CO2 or H2S from methane streams.[17][18] Generally, the solubility of non-polar gases like methane in ionic liquids is lower than that of acidic gases like CO2 and SO2.[19] This difference in solubility forms the basis for using ILs in selective gas separation processes.[19]

Quantitative Solubility Data Summary

The following table summarizes representative solubility data for various gases in imidazolium-based ionic liquids with alkyl sulfate anions, providing an indication of the expected behavior for [C2mim][MeSO4]. The solubility is often expressed as the mole fraction of the dissolved gas (x_gas) at a given temperature and pressure, or in terms of Henry's Law constants.

| Gas | Ionic Liquid | Temperature (K) | Pressure (bar) | Mole Fraction (x_gas) | Reference |

| CO2 | [emim][MeSO4] | 303.15 - 403.15 | 0.45 - 48.6 MPa | Varies significantly with T & P | [10] |

| SO2 | [bmim][MeSO4] | 298.15 | ~1 | High solubility | [8] |

| H2S | [bmim][MeSO4] | 298.15 | ~1 | Moderate to high solubility | [20] |

| CH4 | [emim][EtSO4] | 293 | 0.2 - 10.2 MPa | Lower than acidic gases | [21] |

Note: [emim] is 1-ethyl-3-methylimidazolium and [bmim] is 1-butyl-3-methylimidazolium. The solubility behavior is expected to be comparable for [C2mim][MeSO4].

Experimental Methodologies for Measuring Gas Solubility

Accurate and reliable experimental data are the bedrock of understanding and modeling gas solubility in ionic liquids.[22] Several techniques are employed, each with its own advantages and considerations.

Gravimetric Method

The gravimetric method directly measures the mass of gas absorbed by a known mass of the ionic liquid.[5][22] This is often performed using a sensitive magnetic suspension balance. The low vapor pressure of ionic liquids makes this method particularly suitable.[22][23]

Experimental Protocol: Gravimetric Measurement of Gas Solubility

-

Sample Preparation: A precise amount of the ionic liquid ([C2mim][MeSO4]) is placed in the sample container of the microbalance. The IL must be thoroughly dried and degassed under vacuum to remove any absorbed water or other volatile impurities.[22]

-

System Evacuation: The entire system is evacuated to a high vacuum to remove any residual gases.

-

Gas Introduction: The gas of interest is introduced into the sample chamber at a controlled pressure.

-

Equilibration: The system is allowed to equilibrate at a constant temperature and pressure. The mass of the sample is continuously monitored until it reaches a constant value, indicating that saturation has been achieved.[22]

-

Data Acquisition: The final mass increase corresponds to the mass of the absorbed gas. This measurement is repeated at various pressures to generate a solubility isotherm.

-

Buoyancy Correction: A crucial correction for the buoyancy effect of the dense gas on the sample and sample holder must be applied to obtain accurate solubility data.[24]

Caption: Workflow for gravimetric gas solubility measurement.

Isochoric Saturation Method

This method involves introducing a known amount of gas into a vessel of known volume containing the degassed ionic liquid.[25][26] The pressure drop upon equilibration is used to calculate the amount of gas absorbed.

Experimental Protocol: Isochoric Saturation Method

-

System Calibration: The volumes of the gas reservoir and the equilibrium cell are precisely determined.

-

IL Loading: A known mass of degassed [C2mim][MeSO4] is loaded into the equilibrium cell.

-

Gas Charging: The gas reservoir is filled with the gas of interest to a known pressure (P1).

-

Expansion and Absorption: The gas is then expanded into the evacuated equilibrium cell containing the ionic liquid. The system is stirred or agitated to facilitate equilibration.

-

Equilibrium Measurement: The final equilibrium pressure (P2) of the system is recorded once it stabilizes.

-

Calculation: The amount of absorbed gas is calculated from the pressure difference (P1 - P2) and the known volumes, using an appropriate equation of state for the gas.

Caption: Workflow for isochoric gas solubility measurement.

Thermodynamic Modeling of Gas Solubility

Thermodynamic models are essential for correlating experimental data and predicting gas solubility under conditions that are difficult or costly to measure experimentally.[16][27]

Equations of State (EoS)

Equations of state, such as the Peng-Robinson (PR) or Soave-Redlich-Kwong (SRK) models, are widely used to describe the phase behavior of gas-liquid systems.[13][16][22][27] These models require critical parameters for the ionic liquid, which can be estimated using group contribution methods. Binary interaction parameters, fitted to experimental data, are often necessary to accurately represent the behavior of gas-IL mixtures.[8] More advanced models like the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) can provide a more physically grounded description, especially for complex systems.[27][28]

Activity Coefficient Models

Activity coefficient models like the Non-Random Two-Liquid (NRTL) model can be used to describe the non-ideal behavior of the liquid phase.[22][29] These models are often combined with Henry's Law to correlate gas solubility data at low pressures.

Predictive Models (COSMO-RS)

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful predictive tool that uses quantum chemical calculations to estimate thermodynamic properties without the need for experimental data.[5] It can be used to screen potential ionic liquids for specific gas separation applications by predicting gas solubility based on the molecular structures of the ions and the gas.[5]

Caption: Hierarchy of thermodynamic models for gas solubility.

Factors Influencing Gas Solubility in [C2mim][MeSO4]

-

Temperature: As with most physical absorption processes, the solubility of gases in [C2mim][MeSO4] generally decreases with increasing temperature, as the dissolution is typically an exothermic process.[19][30]

-

Pressure: Gas solubility increases with increasing partial pressure of the gas, a relationship described by Henry's Law at low pressures.[30]

-

Gas Nature: Acidic gases like CO2 and SO2 tend to have higher solubility due to specific Lewis acid-base interactions with the methylsulfate anion. Non-polar gases like CH4 exhibit lower solubility, driven primarily by weaker van der Waals forces.

-

Impurities: The presence of impurities, particularly water, can significantly affect gas solubility in ionic liquids. Water can compete for interaction sites with the gas molecules and alter the viscosity and other physical properties of the ionic liquid.

Conclusion and Future Outlook

This compound is a versatile ionic liquid with significant potential for applications involving gas-liquid contact. Its favorable interaction with acidic gases like CO2 and SO2 makes it a candidate for further investigation in gas separation technologies. This guide has provided a foundational understanding of the principles, experimental techniques, and modeling approaches relevant to the study of gas solubility in this ionic liquid.

Future research should focus on obtaining more comprehensive and precise experimental solubility data for a wider range of gases and conditions in [C2mim][MeSO4]. Additionally, studies on the effect of impurities, the long-term stability of the ionic liquid under operational conditions, and process modeling for specific applications will be crucial for translating the promising properties of this ionic liquid into practical industrial solutions. The continued development of predictive thermodynamic models will also play a vital role in accelerating the design and optimization of IL-based gas separation processes.

References

-

Jing, L., et al. (2013). Gas Solubility in Ionic Liquids. Chemical Reviews. [Link]

-

Cardoso, L. O., et al. (2022). Thermodynamic modeling of gas solubility in ionic liquids using equations of state. ResearchGate. [Link]

-

Cardoso, L. O., et al. (2022). THERMODYNAMIC MODELING OF GAS SOLUBILITY IN IONIC LIQUIDS USING EQUATIONS OF STATE. Chemical Industry & Chemical Engineering Quarterly. [Link]

-

Vega, L. F., et al. (2010). Modeling ionic liquids and the solubility of gases in them: Recent advances and perspectives. Fluid Phase Equilibria. [Link]

-

Shiflett, M. & Maginn, E. (2017). The Solubility of Gases in Ionic Liquids. AIChE Journal. [Link]

-

Chen, Y., et al. (2014). Gas Solubility in Ionic Liquids: UNIFAC-IL Model Extension. Industrial & Engineering Chemistry Research. [Link]

-

Shiflett, M. & Maginn, E. (2017). The Solubility of Gases in Ionic Liquids. ResearchGate. [Link]

-

Blanchard, L. A., et al. (2001). High-Pressure Phase Behavior of Ionic Liquid/CO2 Systems. The Journal of Physical Chemistry B. [Link]

-

Li, X., et al. (2022). Solubility of CO2 in Ionic Liquids with Additional Water and Methanol: Modeling with PC-SAFT Equation of State. UCL Discovery. [Link]

-

Jing, L., et al. (2013). Gas Solubility in Ionic Liquids. ResearchGate. [Link]

-

Lee, B.-C., et al. (2010). SO2/O2 Separation with [DMIm]MeSO4 in IS Cycle. ResearchGate. [Link]

-

Giasin, F. M., et al. (2016). Solubilities of some gases in four immidazolium-based ionic liquids. ResearchGate. [Link]

-

Shin, E.-K. & Lee, B.-C. (2010). Separation of Carbon Dioxide and Sulfur Dioxide Using Room-Temperature Ionic Liquid [bmim][MeSO4]. Energy & Fuels. [Link]

-

Mohammadi, A. H., et al. (2021). A modeling approach for estimating hydrogen sulfide solubility in fifteen different imidazole-based ionic liquids. Scientific Reports. [Link]

-

Lim, J., et al. (2015). Measurement and Correlation of CO2 Solubility in 1-Ethyl-3-methylimidazolium ([EMIM]) Cation-Based Ionic Liquids. Journal of Chemical & Engineering Data. [Link]

-

Kumełan, J., et al. (2006). Solubility of CO2 in the ionic liquids [bmim][CH3SO4] and [bmim][PF6]. ResearchGate. [Link]

-

Kumełan, J., et al. (2008). Solubility of CO2 in the ionic liquids [TBMN][MeSO4] and [TBMP][MeSO4]. ResearchGate. [Link]

-

Bermejo, M. D., et al. (2013). Solubility of gases in 1-alkyl-3methylimidazolium alkyl sulfate ionic liquids: Experimental determination and modeling. ResearchGate. [Link]

-

Lim, J., et al. (2015). Measurement of CO2 solubility in ionic liquids: [BMP][Tf2N] and [BMP][MeSO4] by measuring bubble-point pressure. ResearchGate. [Link]

-

Ahmadi, M. A., et al. (2023). Intelligent modeling of hydrogen sulfide solubility in various types of single and multicomponent solvents. Scientific Reports. [Link]

-

Gholami, A., et al. (2023). Modeling of H2S solubility in ionic liquids: comparison of white-box machine learning, deep learning and ensemble learning approaches. Scientific Reports. [Link]

-

Safavi, M., et al. (2014). Solubility of carbon dioxide and hydrogen sulfide in the ionic liquid 1-butyl-3-methylimidazolium trifluoromethanesulfonate. ResearchGate. [Link]

-

Sander, R. (2023). Compilation of Henry's Law Constants. Max Planck Institute of Chemistry. [Link]

-

Shiflett, M. B., et al. (2010). Separation of CO2 and H2S using room-temperature ionic liquid [bmim][MeSO4]. ResearchGate. [Link]

-

Zanganeh, J., et al. (2024). Experimental data for CH4 solubility in imidazolium-based ILs. ResearchGate. [Link]

-

Oliveira, J., et al. (2012). Solubility of carbon dioxide in 1-ethyl-3-methylimidazolium 2-(2-methoxyethoxy) ethylsulfate. ResearchGate. [Link]

-

Glezakou, V.-A., et al. (n.d.). INVESTIGATION OF CO2 AND METHANOL SOLUBILITY AT HIGH PRESSURE AND TEMPERATURE IN THE IONIC LIQUID [EMIM][BF4] EMPLOYED DURING. PNNL. [Link]

-

Gholami, A., et al. (2022). Solubility of gaseous hydrocarbons in ionic liquids using equations of state and machine learning approaches. Scientific Reports. [Link]

-

Anderson, J. L., et al. (2006). Measurement of SO2 Solubility in Ionic Liquids. ResearchGate. [Link]

-

Wikipedia. (n.d.). Henry's law. Wikipedia. [Link]

-

Kumełan, J., et al. (2009). Solubility of Methane in the Ionic Liquid 1-Ethyl-3-methylimidazolium Tris(pentafluoroethyl)trifluorophosphate. ResearchGate. [Link]

-

Lazzús, J. A. (2024). Solubility of Methane in Ionic Liquids for Gas Removal Processes Using a Single Multilayer Perceptron Model. MDPI. [Link]

-

Williams, D. F. (2023). The effect of interfacial phenomena on gas solubility measurements in molten salts. Frontiers in Nuclear Engineering. [Link]

-

Izunobi, J. U. & Onyeachu, I. B. (2022). New Functionalized Imidazolium-Based Room-Temperature Ionic Liquids and Composite Materials for Gas Separation and Selective Transport Applications. ResearchGate. [Link]

-

Zhang, X., et al. (2017). Comparative Study of the Solubilities of SO2 in Five Low Volatile Organic Solvents (Sulfolane, Ethylene Glycol, Propylene Carbonate, N-Methylimidazole, and N-Methylpyrrolidone). ResearchGate. [Link]

-

Anderson, J. L., et al. (2006). Measurement of SO2 solubility in ionic liquids. The Journal of Physical Chemistry B. [Link]

-

National Center for Biotechnology Information. (n.d.). 1,3-Dimethylimidazolium Methyl Sulfate. PubChem. [Link]

-

Tomé, L. C., et al. (2013). Use of imidazolium ionic liquids for carbon dioxide separation from gas mixtures. ResearchGate. [Link]

-

Sander, R. (2015). Compilation of Henry's law constants (version 4.0) for water as solvent. Atmospheric Chemistry and Physics. [Link]

-

Al-Mizi, T. M., et al. (2024). RETRACTED: New Functionalized Di-substituent Imidazolium Ionic Liquids as Superior Faster Absorbents for Carbon Dioxide Gas. ACS Omega. [Link]

-

Kazmi, B., et al. (2019). Table 2. Henry's law constants of CO2 in different ionic liquids at... ResearchGate. [Link]

-

Nabais, A. R., et al. (2022). A Review on Ionic Liquid Gas Separation Membranes. MDPI. [Link]

-

Kelley, S. P., et al. (2021). Design and Gas Separation Performance of Imidazolium Poly(ILs) Containing Multivalent Imidazolium Fillers and Crosslinking Agent. Semantic Scholar. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A Review on Ionic Liquid Gas Separation Membranes [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 1,3-Dimethylimidazolium Methyl Sulfate | C6H12N2O4S | CID 12075598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Solubility of gaseous hydrocarbons in ionic liquids using equations of state and machine learning approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Rapid Measurement of Gas Solubility in Ionic Liquids with a Simple Tube-in-Tube Reactor (2019) | Lan Minle | 12 Citations [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. A modeling approach for estimating hydrogen sulfide solubility in fifteen different imidazole-based ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Modeling of H2S solubility in ionic liquids: comparison of white-box machine learning, deep learning and ensemble learning approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. azom.com [azom.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. THERMODYNAMIC MODELING OF GAS SOLUBILITY IN IONIC LIQUIDS USING EQUATIONS OF STATE: Original scientific paper | Chemical Industry & Chemical Engineering Quarterly [ache-pub.org.rs]

- 28. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 29. rozup.ir [rozup.ir]

- 30. Henry's law - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Safe Handling of 1,3-Dimethylimidazolium Methylsulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethylimidazolium methylsulfate ([DMIM][MeSO4]), with the CAS number 97345-90-9, is an ionic liquid increasingly utilized across various scientific disciplines.[1] Its unique properties, such as low volatility and high thermal stability, make it a valuable solvent in green chemistry, biomass processing, electrochemistry, and pharmaceutical applications.[1] However, a comprehensive understanding of its safety profile and proper handling procedures is paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides an in-depth analysis of the safety data for this compound and outlines detailed handling precautions.

Section 1: Hazard Identification and Classification

This compound is classified as a substance that causes skin and serious eye irritation.[2] While some safety data sheets (SDS) state it is not classified as hazardous, it is crucial to handle it with care as it is not yet fully tested.[3][4]

GHS Hazard Statements:

Signal Word: Warning[2]

Precautionary Statements (Prevention): [2]

-

P264: Wash skin thoroughly after handling.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

Section 2: Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling.

| Property | Value | Source |

| Molecular Formula | C6H12N2O4S | [1][5] |

| Molecular Weight | 208.23 g/mol | [1][5] |

| Appearance | Colorless to slightly yellow liquid | [1] |

| Density | 1.33 g/mL | [1] |

| Refractive Index | n20D 1.48 | [1] |

Section 3: Safe Handling and Storage Protocols

Adherence to rigorous handling and storage protocols is the primary defense against accidental exposure and chemical incidents.

Engineering Controls

The primary engineering control for handling this compound is to ensure adequate ventilation.[6][7] This can be achieved through the use of a chemical fume hood. Facilities should also be equipped with an eyewash fountain and a safety shower.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential. The following diagram outlines the recommended PPE for handling this ionic liquid.

Caption: Recommended PPE for handling this compound.

-

Eye Protection: Always wear safety glasses with side-shields conforming to EN166 or NIOSH-approved standards.[7] In situations with a splash potential, chemical goggles and a face shield are recommended.[8]

-

Hand Protection: Wear chemical-resistant gloves.[7][9] Nitrile or butyl rubber gloves are suitable for longer, direct contact.[9] Always inspect gloves before use and use proper glove removal technique to avoid skin contact.[7]

-

Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[6] Immediately remove any contaminated clothing.[6]

-

Respiratory Protection: If there is a risk of generating aerosols or if working in a poorly ventilated area, a NIOSH-approved respirator with appropriate cartridges should be used.[7]

Hygiene Measures

Good industrial hygiene practices are crucial.[7]

-

Wash hands thoroughly after handling the chemical and before breaks.[6][7]

-

Do not eat, drink, or smoke in the laboratory.[6]

-

Contaminated work clothing should not be allowed out of the workplace.

Storage

Proper storage is critical to maintaining the stability and integrity of this compound.

-

Keep the container tightly closed in a dry and well-ventilated place.[2][7]

-

Store in a cool and shaded area.[2]

-

Handle and store under an inert gas.

Section 4: Emergency Procedures

In the event of an emergency, a swift and informed response is critical.

First-Aid Measures

The following flowchart details the immediate first-aid steps to be taken in case of exposure.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. iolitec.de [iolitec.de]

- 4. echemi.com [echemi.com]

- 5. 1,3-Dimethylimidazolium Methyl Sulfate | C6H12N2O4S | CID 12075598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. aksci.com [aksci.com]

- 7. hamptonresearch.com [hamptonresearch.com]

- 8. americanchemistry.com [americanchemistry.com]

- 9. proionic.com [proionic.com]

- 10. proionic.com [proionic.com]

An In-depth Technical Guide to the Environmental Impact and Toxicity of 1-Ethyl-3-methylimidazolium Methyl Sulfate ([C2mim][MeSO4])

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethyl-3-methylimidazolium methyl sulfate, denoted as [C2mim][MeSO4], is an ionic liquid (IL) with applications in various chemical processes. As with many novel solvent technologies, a thorough understanding of its environmental and toxicological profile is essential for responsible development and application. This guide provides a comprehensive technical overview of the ecotoxicity, biodegradability, and cytotoxicity of [C2mim][MeSO4]. We synthesize data from standardized assays, explain the causality behind the experimental designs, and present detailed protocols for key methodologies. The data indicate that while [C2mim][MeSO4] exhibits lower acute aquatic toxicity compared to many other imidazolium-based ILs, its resistance to ready biodegradation warrants careful consideration for environmental fate. Cytotoxicity is observed to be concentration-dependent and influenced by the structural components of the ionic liquid. This document serves as a foundational resource for professionals requiring a nuanced understanding of the potential impacts of [C2mim][MeSO4].

Introduction: The Need for a Toxicological Profile

Ionic liquids (ILs) are salts with melting points below 100°C, often existing as liquids at room temperature. Their unique properties, such as low vapor pressure, high thermal stability, and tunable solvency, have positioned them as potential "green" replacements for volatile organic compounds (VOCs) in synthesis, catalysis, and separations. [C2mim][MeSO4] (CAS 516474-01-4), or 1-Ethyl-3-methylimidazolium methyl sulfate, is one such IL, prepared from 1-methylimidazole and diethyl sulfate, and noted for its miscibility with water and alcohol.[1]

However, the "green" label necessitates a rigorous evaluation beyond just low volatility. The potential for release into aquatic ecosystems and interaction with biological systems means that a comprehensive toxicological assessment is not just supplementary, but critical. For drug development professionals, understanding the cytotoxicity of any novel excipient or solvent is a fundamental component of preclinical safety assessment. This guide addresses these critical aspects by consolidating and interpreting the available scientific data on [C2mim][MeSO4].

Physicochemical Properties and Environmental Fate

The environmental journey of a chemical is governed by its intrinsic properties.[2][3][4] For [C2mim][MeSO4], its high water solubility is a dominant factor.[1]

-

Transport: High water miscibility implies that if released into the environment, [C2mim][MeSO4] will readily partition into the aqueous phase.[5] This makes it highly mobile in surface waters and potentially prone to leaching into groundwater, with minimal retardation from sorption to soil organic carbon.[5][6]

-

Persistence: The persistence of a substance is a function of its resistance to degradation. The primary removal mechanism in the environment is typically biodegradation. As will be discussed, the resistance of [C2mim][MeSO4] to ready biodegradation suggests it may persist in aquatic compartments.[7]

-

Volatility: Like most ILs, [C2mim][MeSO4] has a negligible vapor pressure, meaning transport through the atmosphere via volatilization is not a significant pathway.

These properties dictate that the primary environmental compartments of concern are surface and groundwater, and the key risk factors are aquatic toxicity and persistence.

Ecotoxicological Profile: Impact on Aquatic Organisms

Ecotoxicity testing evaluates the potential harm of a substance to different trophic levels of an ecosystem. Standardized tests using representative organisms provide the data needed for environmental classification and risk assessment.

Toxicity to Microorganisms (Bacteria)

Bacteria form the base of many food webs and are crucial for nutrient cycling. The bioluminescent bacterium Vibrio fischeri (now also known as Aliivibrio fischeri) is a common model for acute toxicity testing.[8] Inhibition of its light output serves as a rapid and sensitive measure of metabolic disruption. Studies have shown that the toxicity of imidazolium-based ILs is often driven by the cation, but the anion also plays a role.[9] For instance, one study comparing various ILs found that those with acetate and methanesulfonate anions were among the least toxic to A. fischeri.[9] Specifically, 1-ethyl-3-methylimidazolium methanesulfonate ([C2mim][CH3SO3]) exhibited an EC50 of 14,083 mg/L, classifying it as relatively low in toxicity to this organism compared to other ILs with different anions.[9]

Toxicity to Primary Producers (Algae)

Algae are vital primary producers in aquatic ecosystems. The growth inhibition test using green algae like Scenedesmus vacuolatus is a standard measure of phytotoxicity. For a related compound, 1-ethyl-3-methylimidazolium ethylsulfate, the 72-hour ErC50 (the concentration causing a 50% reduction in growth rate) was found to be greater than 100 mg/L.[10] This value suggests that the substance is not classified as hazardous to the aquatic environment under current regulations.[10]

Toxicity to Invertebrates (Crustaceans)